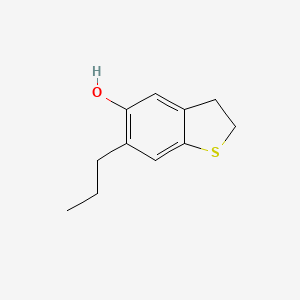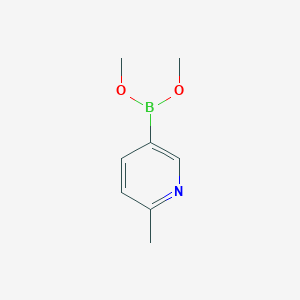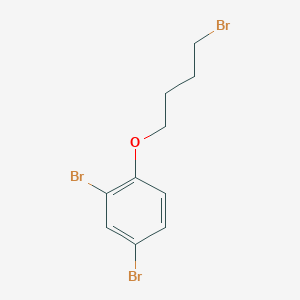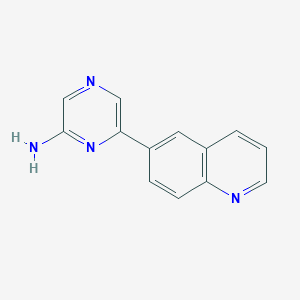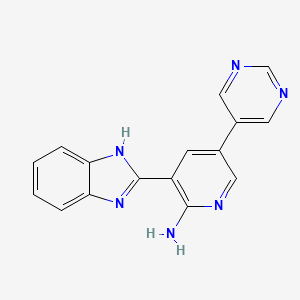
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine is a heterocyclic compound that features a benzimidazole ring fused with pyrimidine and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine typically involves multi-step reactions. One common method includes the condensation of ortho-phenylenediamine with pyrimidine-5-carboxaldehyde under acidic conditions to form the benzimidazole ring. This intermediate is then reacted with 2-chloropyridine in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting tumor growth.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine involves its interaction with molecular targets such as cyclin-dependent kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Pyrimidine: Known for its role in DNA and RNA structures.
Uniqueness
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine is unique due to its multi-ring structure, which combines the properties of benzimidazole, pyrimidine, and pyridine. This unique structure enhances its binding affinity to biological targets, making it more effective in its applications compared to simpler compounds .
Properties
Molecular Formula |
C16H12N6 |
|---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine |
InChI |
InChI=1S/C16H12N6/c17-15-12(16-21-13-3-1-2-4-14(13)22-16)5-10(8-20-15)11-6-18-9-19-7-11/h1-9H,(H2,17,20)(H,21,22) |
InChI Key |
CCFLUPQPDMAFNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC(=C3)C4=CN=CN=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[[7-[3-(dimethylamino)propoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13879472.png)
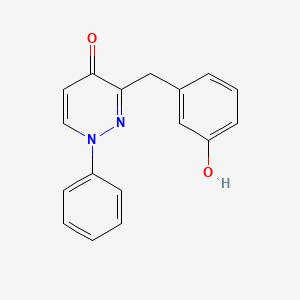
![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)
![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)
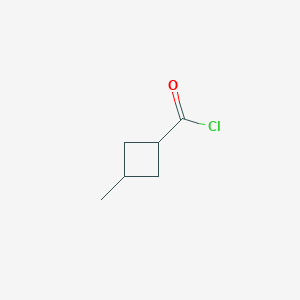
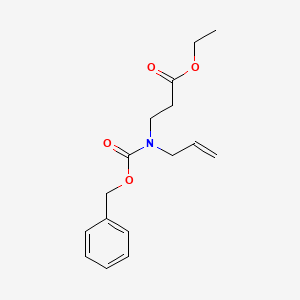
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)
